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Hydrogen telluride

Acid-Base Chemistry Inorganic Synthesis Precursor Chemistry

For researchers facing thermal budget constraints in HgCdTe IR detector fabrication, Hydrogen Telluride (H₂Te) provides a unique low-temperature tellurium source, decomposing below 250°C to deposit high-purity films without carbon contamination inherent to organometallic alternatives. - Enables sub-250°C Te deposition, preserving heterostructure interfaces critical for high quantum efficiency and low dark current. - Eliminates carbon contamination risk, ensuring superior film purity for GeSbTe phase-change memory and other advanced telluride devices. - Supplied as a specialty gas with REACH-compliant manufacturing; contact us for custom cylinder configurations and guaranteed purity levels to meet your process specifications.

Molecular Formula Te
Molecular Weight 127.6 g/mol
CAS No. 7783-09-7
Cat. No. B1195497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen telluride
CAS7783-09-7
Molecular FormulaTe
Molecular Weight127.6 g/mol
Structural Identifiers
SMILES[Te]
InChIInChI=1S/Te
InChIKeyPORWMNRCUJJQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insol in benzene, carbon disulfide
INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID;  SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID
Solubility in water: none
Insoluble

Hydrogen Telluride: Endothermic Tellurium Precursor for Low-Temperature Deposition


Hydrogen telluride (H₂Te, CAS 7783-09-7) is the simplest hydride of tellurium, a colorless, toxic gas with a pungent garlic-like odor [1]. It is an endothermic compound with a molecular weight of 129.62 g/mol, a melting point of -49 °C, and a boiling point of -2.2 °C, and is thermodynamically unstable with respect to decomposition into its constituent elements above 0 °C [2]. Its chemical and structural similarity to hydrogen sulfide (H₂S) and hydrogen selenide (H₂Se) is notable, yet it is the least stable and most acidic member of the Group 16 hydrides, exhibiting a first acid dissociation constant (Ka) of 2.3 × 10⁻³ at 25 °C [3]. Primarily synthesized via hydrolysis of metal tellurides like Al₂Te₃ or through electrochemical methods, its unique value proposition lies in its capacity as a highly reactive, low-temperature tellurium source for specialized semiconductor applications, particularly in the synthesis of cadmium mercury telluride (CMT/MCT) for infrared detection [4].

Low-temperature tellurium source for semiconductor deposition
Compatible with thermally sensitive substrates (e.g., HgCdTe)
Endothermic decomposition yields carbon-free tellurium films

Why Alternative Tellurium Precursors Cannot Replace Hydrogen Telluride


Hydrogen telluride cannot be generically substituted with other common tellurium sources, such as diethyltelluride (DETe) or elemental tellurium, due to its fundamentally different thermal decomposition profile and chemical reactivity. Organometallic precursors like DETe typically require high thermal budgets for decomposition, with growth temperatures for CdTe and HgTe by MOCVD often exceeding 350-400 °C, and can suffer from significant carbon contamination [1]. In contrast, the inherent instability of H₂Te allows it to decompose and deposit high-purity tellurium films at substantially lower temperatures, even below 250 °C, which is critical for fabricating temperature-sensitive device heterostructures like those based on HgCdTe [2]. This stark contrast in deposition temperature windows is a key differentiator, as the high temperatures required for organometallic alternatives can induce detrimental interdiffusion of layers, dopant redistribution, and degradation of material interfaces, directly impacting device performance and yield [3]. Consequently, procurement decisions must be guided by the specific thermal constraints of the fabrication process rather than generic precursor class.

Hydrogen Telluride (H₂Te)
Organometallic Tellurium Precursors
Decomposes at low temperatures, enabling deposition on sensitive substrates
Requires elevated thermal budget (typical growth >350°C)
No carbon contamination risk (decomposes to H₂ + Te)
Potential carbon incorporation from ligand decomposition
Preserves heterostructure interface integrity at low thermal budget
High temperatures may cause interdiffusion and dopant redistribution

Quantitative Evidence for Hydrogen Telluride Performance Differentiation


Superior Acidity Enables Distinct Solution Chemistry

Hydrogen telluride is a significantly stronger acid than its lighter chalcogenide analogues, hydrogen sulfide (H₂S) and hydrogen selenide (H₂Se). Its first acid dissociation constant (Ka) is measured at 2.3 × 10⁻³ at 25 °C, which is orders of magnitude higher than that of H₂Se (Ka = 1.29 × 10⁻⁴) and H₂S (Ka = 8.9 × 10⁻⁸) [1]. This heightened acidity is a direct consequence of the weaker H-Te bond strength, which facilitates proton dissociation in aqueous and polar media, leading to distinct reactivity in solution-based synthesis protocols [2].

Acid Dissociation Constant
Class-level inference
Ka = 2.3 × 10⁻³ pKa ≈ 2.64
Supports generation of reactive telluride anions at milder pH than H₂Se or H₂S
~18× stronger acid than H₂Se; ~25,800× stronger than H₂S (aqueous, 25°C)
Acid-Base Chemistry Inorganic Synthesis Precursor Chemistry

Weaker H-Te Bond Drives Low-Temperature Reactivity

The H-Te bond dissociation energy in hydrogen telluride is significantly lower than that of its Group 16 counterparts, a fundamental property that underpins its utility as a low-temperature precursor. Experimental electron impact studies have determined the HTe-H bond dissociation energy to be 2.9 ± 0.2 eV, which is considerably lower than the HSe-H bond energy in H₂Se at 3.9 ± 0.2 eV [1]. This difference in bond strength is consistent with the observed trend in thermal stability, where H₂Te decomposes completely to elemental tellurium and hydrogen above 0 °C, a temperature at which H₂Se and H₂S remain kinetically stable [2].

H–Te Bond Dissociation Energy
Cross-study comparable
H₂Te
2.9 ± 0.2 eV
H₂Se
3.9 ± 0.2 eV
~25% weaker bond
Lower bond energy supports low-temperature decomposition pathway
Gas-phase electron impact measurement
Chemical Vapor Deposition Thermal Decomposition Semiconductor Processing

Thermal Instability Permits HgCdTe Synthesis Below 250 °C

A key differentiator for hydrogen telluride in semiconductor manufacturing is its demonstrated ability to enable the synthesis of cadmium mercury telluride (CMT/MCT) at process temperatures below 250 °C, a feat explicitly disclosed in a foundational patent. The use of H₂Te overcomes the high thermal budgets required by conventional organometallic tellurium sources like diethyltelluride (DETe), which typically necessitate substrate temperatures between 350 °C and 450 °C for efficient decomposition in MOCVD processes [1]. This lower temperature capability is achieved because H₂Te decomposes completely to its constituent elements above 0 °C, making it an inherently reactive tellurium source [2].

Deposition Temperature for HgCdTe
Head-to-head comparison
H₂Te
< 250 °C
DETe (organometallic)
350–450 °C
>100 °C reduction in thermal budget
Supports interface integrity in HgCdTe heterostructures by reducing interdiffusion risk
As reported in EP0140625A1
Metalorganic Chemical Vapor Deposition HgCdTe Photodetectors Low-Temperature Epitaxy

Hydrogen Telluride's Endothermic Nature Drives Purity Advantages in Tellurium Film Deposition

Hydrogen telluride is an endothermic compound with a standard enthalpy of formation (ΔfH°) that is positive, in contrast to the exothermic lighter hydrides H₂O and H₂S. This thermodynamic drive towards decomposition into its constituent elements—hydrogen gas and elemental tellurium—is a defining characteristic that directly translates to a process advantage: the deposited tellurium films are inherently free from carbon or other ligand-derived impurities that plague organometallic precursors . The decomposition is complete and leaves behind no residual organic fragments, which is a primary concern when using precursors like DETe or diisopropyltelluride (DIPTe) [1].

Carbon Contamination Potential
Class-level inference
Endothermic decomposition yields carbon-free tellurium films
Supports high-purity deposition without carbon doping risk inherent to organometallics
Review of precursor chemistry; validate for specific process
Semiconductor Purity Thin Film Deposition Thermodynamic Stability

Validated Research and Industrial Use-Cases


Low-Temperature MCT Synthesis for Infrared Focal Plane Arrays

This is the premier industrial application for hydrogen telluride. The ability of H₂Te to decompose and deliver tellurium at substrate temperatures below 250 °C, as disclosed in EP0140625A1, is essential for the fabrication of Hg₁₋ₓCdₓTe-based infrared detectors [1]. This low-temperature process window is critical for preserving the compositional integrity and sharp interfaces of multi-layer heterostructures, which are vital for achieving high quantum efficiency and low dark current in photodiodes. Procurement of H₂Te is justified for R&D or pilot production lines focused on next-generation, low-defect-density IR sensor materials where thermal budget is the limiting process constraint.

High-Purity Tellurium Films for Phase-Change Memory

The endothermic nature and clean decomposition of H₂Te into elemental tellurium and hydrogen make it an attractive precursor for depositing tellurium-containing thin films where carbon contamination is detrimental. As noted in patent literature, H₂Te can be used as a tellurium source in various deposition processes, including those for fabricating GeSbTe phase-change memory cells, where film purity and stoichiometry are paramount for reliable switching characteristics [2]. The elimination of organic ligands from the precursor stream simplifies the chemistry and reduces the risk of carbon-induced device failure, a key differentiator over organometallic alternatives [3].

Reactive Telluride Anion Generation in Research

In a research laboratory setting, hydrogen telluride's high acidity (Ka = 2.3 × 10⁻³) makes it a convenient and effective reagent for generating the reactive hydrogen telluride anion (HTe⁻) and telluride dianion (Te²⁻) under milder, more controllable conditions than can be achieved with other Group 16 hydrides [4]. This enables the exploration of novel metal telluride complexes and the synthesis of tellurium-containing nanomaterials in solution. Its procurement for fundamental research is supported by its well-defined acid-base chemistry and its role as a gateway to a wide range of tellurium-containing compounds.

Application
Selection Property
Validation Focus
Low-temperature MCT IR detector fabrication
Low decomposition temperature capability
HgCdTe heterostructure interface integrity and quantum efficiency
High-purity tellurium films for phase-change memory
Carbon-free decomposition to elemental tellurium
Film stoichiometry and switching reliability
Reactive telluride anion generation in research
High acidity compared to other group 16 hydrides
Controlled synthesis of metal telluride complexes and nanomaterials
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